N(im)-Trityl-L-histidine-propylamide structure and function
N(im)-Trityl-L-histidine-propylamide structure and function
This guide provides an in-depth technical analysis of N(im)-Trityl-L-histidine-propylamide (CAS: 171176-63-9), a specialized histidine derivative utilized in advanced peptide synthesis, organocatalysis, and medicinal chemistry.[1]
Structure, Synthesis, and Functional Applications
Executive Summary
N(im)-Trityl-L-histidine-propylamide is a semi-protected amino acid derivative characterized by the presence of a bulky trityl (triphenylmethyl) group on the imidazole side chain and a propylamide modification at the C-terminus.[1][2]
This molecule serves two critical functions in biochemical research:
-
Synthetic Intermediate: It acts as a lipophilic, C-terminal "capped" building block for peptide mimetics, where the propylamide group enhances membrane permeability and stability against carboxypeptidases.
-
Chiral Scaffold: In organocatalysis, the steric bulk of the trityl group combined with the chiral backbone allows it to function as a selective catalyst or a precursor for kinetic resolution agents.
Key Technical Constraints: The utility of this compound is governed by the acid-lability of the trityl group. Protocols involving this molecule must avoid strong acids (e.g., >5% TFA) to prevent premature deprotection of the imidazole ring.
Chemical Architecture & Properties[3]
Structural Analysis
The molecule consists of three distinct functional domains, each conferring specific physicochemical properties:
-
L-Histidine Core: Provides the chiral center (S-configuration) and the imidazole heterocycle.[1]
-
N(im)-Trityl Group: A triphenylmethyl group attached to the imidazole nitrogen (typically the
-position).[1] This group is sterically demanding and acid-labile .[1] It masks the nucleophilicity of the imidazole, preventing side reactions (like acyl transfer) during peptide coupling. -
Propylamide C-Terminus: Converts the carboxylic acid to a secondary amide (
).[1] This modification removes the negative charge, significantly increasing the molecule's hydrophobicity (LogP) and bioavailability.
Physicochemical Data
| Property | Specification |
| CAS Number | 171176-63-9 |
| Formula | |
| Molecular Weight | 438.56 g/mol |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO); Low solubility in water.[1] |
| pKa (Imidazole) | Masked by Trityl group (approx. 6.0 when deprotected). |
| Appearance | White to off-white powder.[1] |
Synthesis & Manufacturing Protocols
The synthesis of N(im)-Trityl-L-histidine-propylamide requires a strategy that preserves the acid-sensitive trityl group while modifying the C-terminus.[1] The Fmoc-Strategy is the industry standard for this application because it utilizes basic conditions (Piperidine) for deprotection, to which the Trityl group is stable.
Synthesis Workflow (Fmoc Route)
The following diagram outlines the logical flow of synthesis, ensuring orthogonality of protecting groups.
Figure 1: Step-wise synthesis via Fmoc-chemistry.[1] This route avoids acidic conditions, preserving the N(im)-Trityl group.[1]
Detailed Experimental Protocol
Objective: Synthesis of H-His(Trt)-NHPr from Fmoc-His(Trt)-OH.
-
Activation:
-
Dissolve 1.0 eq of Fmoc-His(Trt)-OH in anhydrous DMF (0.1 M concentration).
-
Add 1.0 eq of HBTU (or HATU for higher efficiency) and 2.0 eq of DIPEA (Diisopropylethylamine).
-
Stir for 5 minutes at
to form the active ester.
-
-
Coupling (Amidation):
-
Add 1.2 eq of Propylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Validation: Monitor by TLC (DCM:MeOH 95:5). The starting material spot (
) should disappear.
-
-
Fmoc Deprotection:
-
Note: Do not use acid.
-
Add 20% Piperidine in DMF to the reaction mixture (or to the isolated intermediate if purification was performed).
-
Stir for 30 minutes. The Fmoc group is cleaved as a dibenzofulvene adduct.
-
-
Work-up & Isolation:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Redissolve in Ethyl Acetate and wash with 5%
(removes byproducts) and Brine. -
Critical: Do not wash with dilute HCl or citric acid, as this will strip the Trityl group.
-
Dry over
and evaporate.
-
Functional Applications
Peptide Mimetics & Drug Development
In drug design, the propylamide moiety is used to modify the pharmacokinetic profile of histidine-containing peptides.
-
Mechanism: The propyl chain increases lipophilicity, facilitating transport across the blood-brain barrier (BBB) or cell membranes.
-
Stability: The C-terminal amide blocks carboxypeptidase degradation, extending the half-life of the peptide in plasma.[1]
-
Example: This structure mimics the C-terminal modifications found in LHRH agonists (e.g., where Gly-NH2 is replaced by Ethylamide or Propylamide) to boost potency.[1]
Asymmetric Organocatalysis
N(im)-Trityl-L-histidine derivatives function as catalysts in kinetic resolution reactions.[1]
-
Role of Trityl: The bulky trityl group exerts steric influence, directing the stereochemical outcome of acyl transfer reactions.
-
Role of Imidazole: While the Trityl group protects the nitrogen, in some catalytic cycles, the "Trityl-His" designation refers to the precatalyst. However, some studies suggest that the steric bulk of the protected imidazole itself can induce enantioselectivity in specific non-covalent interactions.
Handling, Stability & Safety
Acid Sensitivity (The "Trityl Rule")
The N(im)-Trityl bond is highly sensitive to acidic environments.
-
Incompatible Reagents: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid (glacial).
-
Compatible Reagents: Piperidine, DIPEA, Morpholine, Alcohols, DCM, DMF.
Storage
-
Temperature: Store at
. -
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Shelf Life: 12–24 months if kept dry and frozen.
Safety Profile
-
GHS Classification: Irritant (Skin/Eye).[3]
-
Precaution: Avoid inhalation of dust. Use in a fume hood.
References
-
Sigma-Aldrich. (n.d.). N(im)-Trityl-L-histidine-propylamide Product Specification. Retrieved from [1]
-
Luckose, F., et al. (2015).[4] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition.
-
Behloul, C., et al. (2004).[5] Reductive detritylation of N-tritylamines. Synthesis. Retrieved from [1]
- Miller, S. J., et al. (1998). Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society.
-
ChemSrc. (2025). N(im)-Trityl-L-histidine-propylamide CAS 171176-63-9 Data. Retrieved from [1]
Sources
- 1. 3-(1-Tritylimidazol-4-yl) Propionaldehyde Suppliers, Manufacturers & Traders at Chemsrc [m.chemsrc.com]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-trityl-l-histidine-propylamide | CAS#:171176-63-9 | Chemsrc [chemsrc.com]
- 5. Tritylamines [organic-chemistry.org]
